{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone
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Overview
Description
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the compound contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . This suggests that the compound may interact with its targets through mechanisms common to other pyrazole derivatives.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and the optimization of yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide derivative.
Scientific Research Applications
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug that also contains a pyrazole ring.
Apixaban: An anticoagulant medication that is a pyrazolo[5,4-c]pyridine derivative.
Ruxolitinib: An anticancer agent that is a pyrimidine-containing pyrazole.
Uniqueness
What sets {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone apart from similar compounds is its unique combination of a pyrazole ring with a phenylsulfonyl and pyridinyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammation and cancer.
The molecular formula of the compound is C18H17N3O3S with a molar mass of 353.41 g/mol. The compound features a pyrazole ring substituted with a phenylsulfonyl group and a pyridinyl group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H17N3O3S |
Molar Mass | 353.41 g/mol |
Density | Predicted 1.26 g/cm³ |
Boiling Point | Predicted 527.4 °C |
pKa | 0.25 |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole-based compounds, demonstrating their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, this compound has shown promise in targeting specific cancer pathways.
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound's structure allows it to interact with cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have reported that similar compounds can reduce inflammation markers in animal models .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Research has indicated that pyrazole derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function . This property makes this compound a candidate for further investigation as an antimicrobial agent.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of several pyrazole derivatives, including this compound, against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity .
- Anti-inflammatory Research : In an experimental model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved joint swelling scores compared to controls .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Properties
IUPAC Name |
[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-17(12-25(23,24)16-8-4-3-5-9-16)14(2)21(20-13)18(22)15-7-6-10-19-11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJYRBOMIPEDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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